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Compound of Interest

Compound Name:
4-(2-Chloroethyl)pyridine

hydrochloride

CAS No.: 85673-15-0

Cat. No.: B3038314 Get Quote

Abstract This technical guide details the synthesis, isolation, and handling of 4-(2-
Chloroethyl)pyridine hydrochloride (CAS: 85673-15-0), a critical intermediate in the

development of antihistamines, agrochemicals, and functionalized polymers. The guide

prioritizes the alcohol-to-chloride conversion pathway starting from 4-(2-hydroxyethyl)pyridine,

identified as the most robust and scalable method for laboratory and pilot-scale production. It

addresses the specific instability of the free base form, which undergoes self-alkylation to form

pyridinium polymers, and mandates the isolation of the hydrochloride salt.

Introduction & Molecule Profile[1]
4-(2-Chloroethyl)pyridine hydrochloride is a bifunctional building block containing a pyridine

ring and a reactive alkyl chloride chain. It acts as a "nitrogen mustard" analogue where the

nitrogen is part of the aromatic ring, imparting unique electrophilic properties.
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Property Specification

IUPAC Name 4-(2-Chloroethyl)pyridine hydrochloride

CAS Number
85673-15-0 (HCl salt); Note: Often confused

with 5402-60-8 (Free base)

Molecular Formula C₇H₈ClN[1][2][3][4] · HCl (C₇H₉Cl₂N)

Molecular Weight 178.06 g/mol

Appearance Hygroscopic off-white to beige crystalline solid

Solubility
Soluble in water, ethanol, methanol; insoluble in

non-polar solvents

Stability

Critical: The free base is unstable at room

temperature, rapidly cyclizing to form

ethylenepyridinium salts or polymers. Must be

stored as the HCl salt.

Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C-Cl bond, revealing the alcohol

precursor. The alcohol itself is derived from the condensation of 4-methylpyridine (4-picoline)

with formaldehyde.
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Figure 1: Retrosynthetic tree illustrating the primary pathway from 4-picoline.

Synthesis Pathway: The Alcohol Route (Standard)
This pathway is preferred over direct hydrochlorination of 4-vinylpyridine due to higher

regioselectivity and easier purification.

Step 1: Synthesis of 4-(2-Hydroxyethyl)pyridine
This step involves the condensation of 4-methylpyridine with formaldehyde. Due to the low

reactivity of the methyl group on the pyridine ring, this reaction requires forcing conditions (high

temperature/pressure) or specific catalysis.

Reagents: 4-Methylpyridine (1.0 eq), Paraformaldehyde (1.0–1.2 eq), Water (solvent).

Conditions: Autoclave at 130–150°C for 6–12 hours.

Mechanism: The reaction proceeds via an aldol-like condensation. The pyridine nitrogen

activates the methyl group (though weakly), allowing deprotonation and attack on the

formaldehyde carbonyl.
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Step 2: Chlorination to 4-(2-Chloroethyl)pyridine HCl
This is the critical step. Thionyl chloride (SOCl₂) is the preferred reagent as it converts the

alcohol to a chloride while generating gaseous byproducts (SO₂, HCl), simplifying purification.

Reaction Mechanism
The reaction follows an Sₙi or Sₙ2 mechanism depending on the solvent. The HCl generated in

situ immediately protonates the pyridine nitrogen, protecting it and precipitating the product as

the hydrochloride salt.

4-Pyridineethanol Chlorosulfite Intermediate
(R-O-SO-Cl)

+ SOCl2
- HCl Ion Pair

[R+ Cl-]
- SO2

4-(2-Chloroethyl)pyridine HCl
Crystallization

Click to download full resolution via product page

Figure 2: Mechanistic flow of the chlorination reaction using Thionyl Chloride.

Detailed Protocol (Step-by-Step)
Safety Pre-Check:

Hazard: Thionyl chloride is corrosive and reacts violently with water. The product is a

potential vesicant (blister agent).

PPE: Butyl rubber gloves, full face shield, chemical fume hood.

Procedure:

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux

condenser (with a CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.

Charging: Charge the flask with 4-(2-hydroxyethyl)pyridine (12.3 g, 100 mmol) and

anhydrous Dichloromethane (DCM) or Chloroform (100 mL). Cool the solution to 0–5°C

using an ice bath.
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Addition: Charge the addition funnel with Thionyl Chloride (17.8 g, 10.9 mL, 150 mmol). Add

dropwise over 30–45 minutes, maintaining the temperature below 10°C. Caution: Exothermic

reaction with gas evolution.

Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to

room temperature. Then, heat to reflux (approx. 40°C for DCM, 61°C for Chloroform) for 2–4

hours.

Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting

alcohol spot should disappear.

Isolation:

Cool the reaction mixture to room temperature. The hydrochloride salt often precipitates

directly from the non-polar solvent.

If precipitation is incomplete, add Diethyl Ether (100 mL) or Hexane to force precipitation.

Filter the solid under an inert atmosphere (nitrogen blanket) if possible, as the salt is

hygroscopic.

Purification: Wash the filter cake with cold ether (2 x 50 mL) to remove excess thionyl

chloride and sulfur residues.

Drying: Dry the solid in a vacuum desiccator over P₂O₅ or NaOH pellets to remove trace HCl.

Yield: Typical yields range from 85% to 95%.

Alternative Pathway: Hydrochlorination of 4-
Vinylpyridine
While less common for high-purity synthesis due to polymerization risks, this route is used

industrially for specific grades.

Reagents: 4-Vinylpyridine, dry HCl gas.
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Challenge: 4-Vinylpyridine is prone to spontaneous polymerization (forming Poly-4-

vinylpyridine, P4VP).

Regiochemistry: Addition of HCl to the vinyl group. The electron-withdrawing pyridine ring

destabilizes the carbocation at the α-position (benzylic-like), favoring addition to the terminal

carbon? Correction: Actually, the pyridine ring withdraws electrons, making the vinyl group

electron-poor. Nucleophilic attack by Cl⁻ dominates. However, in the presence of excess

HCl, the pyridine nitrogen is protonated first (pyridinium), which is strongly electron-

withdrawing, directing the Cl to the β-position (anti-Markovnikov-like product structure

relative to the ring, but actually 2-chloroethyl).

Why Route 1 is better: The vinyl route often yields mixtures of polymer and monomer unless

strictly controlled with polymerization inhibitors (e.g., tert-butylcatechol).

Critical Process Parameters & Troubleshooting
Parameter Recommendation Rationale

Temperature Control <10°C during addition

Prevents runaway exotherms

and decomposition of the

alcohol.

Stoichiometry 1.5 eq SOCl₂

Excess ensures complete

conversion; excess is easily

removed by

evaporation/washing.

Moisture Control Strictly Anhydrous

Water reacts with SOCl₂ to

form SO₂ and HCl, depleting

the reagent and potentially

hydrolyzing the product.

Product Form HCl Salt ONLY

The free base cyclizes to form

a quaternary aziridinium-like

salt (spiro-form), which is an

irreversible impurity.

Safety & Handling (E-E-A-T)
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Warning: 4-(2-Chloroethyl)pyridine derivatives are structural analogues of nitrogen mustards.

While the nitrogen is aromatic (reducing its nucleophilicity compared to aliphatic mustards), the

compound is still a powerful alkylating agent.

Vesicant Hazard: Treat the solid and solutions as potential blister agents. Skin contact can

cause delayed burns.

Inactivation: Spills should be treated with a dilute solution of ammonia or sodium bicarbonate

to neutralize the HCl and hydrolyze the chloride (slowly) or react it with a nucleophile like

thiosulfate.

Storage: Store at -20°C under Argon/Nitrogen. The HCl salt is hygroscopic; moisture

absorption leads to hydrolysis and degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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